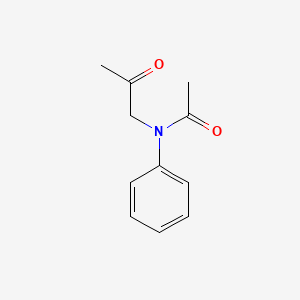

N-(2-oxopropyl)-N-phenylacetamide

Description

Properties

CAS No. |

64450-18-6 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(2-oxopropyl)-N-phenylacetamide |

InChI |

InChI=1S/C11H13NO2/c1-9(13)8-12(10(2)14)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

InChI Key |

KFBRHUBJEYDSMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN(C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Oxopropyl N Phenylacetamide and Its Analogues

Conventional Synthetic Approaches to N-(2-oxopropyl)-N-phenylacetamide

Traditional methods for the synthesis of this compound and its related structures often rely on well-established reactions in organic chemistry. These approaches typically involve the sequential formation of amide and carbon-carbon bonds to construct the target molecule.

Amidation and N-Alkylation Strategies in this compound Synthesis

A primary and straightforward route to this compound involves a two-step sequence: the amidation of aniline (B41778) followed by N-alkylation.

The initial step is the synthesis of the precursor, N-phenylacetamide (acetanilide), which is commonly achieved by the acetylation of aniline. This can be accomplished using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride. For instance, aniline can be treated with a mixture of acetic acid and acetyl chloride to produce N-phenylacetamide. nih.gov Another approach involves the reaction of aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide, a key intermediate for subsequent alkylation. sphinxsai.comekb.egresearchgate.netresearchgate.net This reaction is often carried out in the presence of a base, like sodium bicarbonate in a biphasic system of ethyl acetate (B1210297) and water, or an organic base such as triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like tetrahydrofuran (B95107) (THF). sphinxsai.comekb.eg

The subsequent N-alkylation of N-phenylacetamide or its derivatives with a 2-oxopropyl synthon, typically chloroacetone (B47974) or bromoacetone, furnishes the final product. This nucleophilic substitution reaction targets the nitrogen atom of the amide. The reaction is generally performed in the presence of a base to deprotonate the amide, thereby increasing its nucleophilicity. Various bases and solvent systems can be employed to facilitate this transformation. researchgate.net

| Precursor | Alkylating Agent | Base/Catalyst | Solvent | Yield | Reference |

| N-phenylacetamide | Chloroacetone | Potassium Hydroxide (B78521) | Toluene | Moderate | phasetransfer.com |

| N-phenylacetamide | Chloroacetone | Sodium Hydride | DMF | Good | researchgate.net |

| 2-chloro-N-phenylacetamide | Aniline | Sodium Bicarbonate/Sodium Iodide | Not Specified | Low (for dialkylated product) | sphinxsai.com |

This table presents representative conditions for N-alkylation reactions of N-phenylacetamide and related compounds.

Transformations Involving Carbonyl Precursors for the Oxopropyl Moiety of this compound

An alternative strategy focuses on introducing the 2-oxopropyl moiety through reactions involving carbonyl precursors. While direct acylation of an enolate equivalent of N-phenylacetamide is a plausible route, it can be challenging.

A notable method in this context is the Dakin-West reaction, which traditionally converts α-amino acids into α-acylamino ketones. nih.gov While not a direct synthesis of this compound, it demonstrates the formation of a keto-amide structure. The reaction typically employs an acid anhydride and a base like pyridine (B92270) or 1-methylimidazole (B24206). nih.govnih.gov For instance, the reaction of phenylacetic acid with acetic anhydride in the presence of 1-methylimidazole can yield 4-phenyl-2-butanone, a β-aryl ketone. nih.gov This highlights the potential of using acylating agents to construct the oxopropyl unit, though a direct adaptation for this compound synthesis from readily available starting materials is not prominently documented.

Multicomponent Reaction Sequences for this compound Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer an efficient approach to complex molecules. While a direct one-pot synthesis of this compound via a known MCR is not commonly reported, related structures can be assembled using these powerful tools.

For example, the Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group by formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849). biomedres.us A variation of this could potentially be envisioned to construct the N-(2-oxopropyl) fragment.

Another relevant MCR is the Ugi reaction, which typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While the standard Ugi reaction does not directly yield a β-keto amide, modifications and subsequent transformations of the Ugi product could potentially lead to the desired scaffold. biomedres.us

Advanced and Sustainable Synthetic Protocols for this compound

In line with the growing emphasis on green chemistry, modern synthetic methodologies aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. These principles have been applied to the synthesis of amides and their derivatives, including this compound.

Catalytic Systems in the Synthesis of this compound

The use of catalysts can significantly enhance the efficiency and selectivity of the N-alkylation step. Phase-transfer catalysis (PTC) is a particularly effective technique for reactions involving an aqueous phase and an organic phase. crdeepjournal.org In the context of this compound synthesis, PTC can facilitate the reaction between the water-soluble base (like NaOH or KOH) and the organic-soluble N-phenylacetamide and chloroacetone. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), transports the hydroxide ion into the organic phase to deprotonate the amide, which then reacts with the alkylating agent. crdeepjournal.orgorganic-chemistry.org This method can often be performed under mild conditions and can lead to high yields. organic-chemistry.org

| Catalyst Type | Catalyst Example | Base | Solvent | Key Advantage | Reference |

| Phase-Transfer Catalyst | Benzyltriethylammonium Chloride | NaOH (aq) | Toluene | Enhanced reaction rate, mild conditions | organic-chemistry.org |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | K₂CO₃ | Solvent-free | High yields, economic, safe | researchgate.netbiomedres.us |

| Palladium on Charcoal (Pd/C) | Pd/C | - | THF | High atom economy, reusable catalyst | thieme-connect.de |

This table showcases various catalytic systems applicable to the N-alkylation of amides.

Green Chemistry Principles Applied to this compound Synthesis (e.g., solvent-free, flow chemistry)

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds. For the preparation of this compound, this translates to the exploration of solvent-free conditions and the application of flow chemistry.

Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. The N-alkylation of amides, including N-phenylacetamide, has been successfully demonstrated under solvent-free conditions, often in conjunction with phase-transfer catalysis. biomedres.us These reactions can be promoted by solid bases like potassium carbonate and a phase-transfer catalyst, sometimes proceeding spontaneously with high efficiency. researchgate.net

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch-wise production, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. The amidation of anilines and subsequent N-alkylation reactions are well-suited for adaptation to flow processes. nih.govrsc.org For instance, a flow system could be designed where aniline is first reacted with an acetylating agent in one reactor module, and the resulting N-phenylacetamide stream is then mixed with a stream containing chloroacetone and a base in a second module to yield the final product continuously. nih.govrsc.org This approach can significantly reduce reaction times and improve process control.

| Green Chemistry Approach | Description | Potential Advantages | Representative Reference |

| Solvent-Free Synthesis | Reaction is conducted without a solvent, often with a solid base and a phase-transfer catalyst. | Reduced waste, lower environmental impact, potential for higher reaction rates. | biomedres.us |

| Flow Chemistry | Reaction is performed in a continuous reactor system. | Enhanced safety, improved heat and mass transfer, easier scale-up, and automation. | sphinxsai.comrsc.org |

This table summarizes green chemistry approaches applicable to the synthesis of this compound.

Regio-, Chemo-, and Stereocontrol in this compound Synthesis

Controlling regioselectivity, chemoselectivity, and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its analogues. Chemoenzymatic methods, in particular, offer powerful tools for achieving high levels of control.

Regiocontrol: Regioselectivity is crucial when a molecule contains multiple reactive sites. In the synthesis of N-acyl aromatic compounds, enzymes demonstrate remarkable regiocontrol. For instance, lipases can selectively acylate the amino group of amino alcohols, leaving the hydroxyl group untouched. nih.gov In the lipase-catalyzed acylation of 5-hydroxymethylfurfurylamine, selective N-acetylation was achieved with high precision, demonstrating the enzyme's ability to differentiate between the primary amine and the primary alcohol. nih.govacs.org In non-enzymatic reactions, the inherent directing effects of functional groups can be exploited. For N-aryl phenylacetamides, iridium-catalyzed C-H alkynylation occurs selectively at the ortho position of the aniline moiety, indicating that the anilide group directs the reaction more strongly than the phenylacetamide portion. acs.org

Chemocontrol: Chemoselectivity involves the preferential reaction of one functional group over another. Lipase-catalyzed reactions are a prime example of high chemoselectivity. In the synthesis of amides from substrates containing both amine and alcohol functionalities, lipases overwhelmingly favor amidation over esterification. nih.govacs.org This selectivity is attributed to the enzyme's active site architecture. The choice of acyl donor also plays a role in controlling the reaction pathway. A novel lipase-mediated oxidative amidation of anilines with 1,3-diketones proceeds via C-C bond cleavage, showcasing a unique enzymatic reactivity that differs from standard acylation. mdpi.com

Stereocontrol: Achieving the correct stereochemistry is often the most significant challenge in chemical synthesis. Enzymes are masters of stereocontrol, frequently providing products with near-perfect enantiomeric or diastereomeric purity.

Phenylalanine Aminomutases (PAM): These enzymes are highly effective for the stereoselective synthesis of β-amino acids. TchPAM, for example, produces (R)-β-phenylalanine from trans-cinnamic acid with over 99% enantiomeric excess. mdpi.com Through protein engineering, the substrate specificity and stereoselectivity of these enzymes can be altered. For instance, redesigned PAM has been used to synthesize both (S)- and (R)-β-tyrosine. mdpi.commdpi.com

Alcohol Dehydrogenases (ADHs): Also known as ketoreductases (KREDs), ADHs are used for the highly stereoselective reduction of carbonyl groups. They have been applied in the biocatalytic reduction of β-keto amides to produce chiral syn-α-alkyl-β-hydroxy amides through dynamic kinetic resolution. researchgate.net

Engineered Cytochrome P450s: Directed evolution has yielded cytochrome P450 variants capable of performing challenging reactions like the enantioselective propargylic C-H amination of alkynes, producing chiral propargyl amines with up to 96% ee. nih.gov

The table below highlights examples of stereocontrol achieved in the synthesis of related structures using various enzymatic systems.

| Enzyme/Enzyme Class | Reaction Type | Substrate(s) | Product(s) | Stereochemical Outcome |

| Phenylalanine Aminomutase (PAM) | Ammonia addition | trans-Cinnamic acid derivatives | Aromatic α- and β-amino acids | Excellent enantiomeric excess (ee >99%) for the synthesis of non-natural amino acids. nih.gov |

| Redesigned Phenylalanine Aminomutase (TchPAM) | Isomerization/Ammonia addition | (S)-α-tyrosine / trans-p-hydroxycinnamic acid | (R)-β-tyrosine | The engineered enzyme produces (R)-β-tyrosine with >99% ee. mdpi.commdpi.com |

| Alcohol Dehydrogenase (ADH) | Bioreduction (Dynamic Kinetic Resolution) | α-alkyl-β-keto amides | syn-α-alkyl-β-hydroxy amides | High diastereoselectivity and enantioselectivity are achieved. researchgate.net |

| Engineered Cytochrome P450 (PA-G8) | Propargylic C-H Amination | 1-Aryl-2-alkyl alkynes | Chiral propargyl amines | High enantioselectivity (up to 96% ee) and high turnover numbers (up to 2610 TTN) were achieved after directed evolution. nih.gov |

| Alcalase/Papain | Amidation | N-Cbz-protected amino acids | C-terminal arylamides | The chemoenzymatic synthesis is completely free of racemization, preserving the stereochemical integrity of the starting amino acid. nih.gov |

Chemical Reactivity and Mechanistic Studies of N 2 Oxopropyl N Phenylacetamide

Reactivity at the Amide Functionality of N-(2-oxopropyl)-N-phenylacetamide

The amide group in this compound is a tertiary amide, which influences its reactivity compared to primary and secondary amides. The presence of the N-phenyl group and the acetyl group creates a sterically hindered and electronically distinct environment around the nitrogen atom.

Hydrolysis and Transamidation Reactions of this compound

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. Generally, amides are relatively stable and require more forceful conditions for hydrolysis than esters or acid chlorides. pressbooks.pub The reaction can be catalyzed by either acid or base.

Under acidic conditions, the mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. pressbooks.pub For this compound, this would yield acetic acid and N-phenyl-1-aminopropan-2-one.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. pressbooks.pub This process is generally more challenging for tertiary amides compared to primary or secondary amides due to steric hindrance and the poor leaving group ability of the resulting dialkylamide anion. arkat-usa.org However, studies on related N,N-disubstituted amides have shown that hydrolysis can be achieved, often under non-aqueous conditions using reagents like sodium hydroxide in a mixture of methanol (B129727) and aprotic solvents (e.g., dichloromethane (B109758) or dioxane) at room temperature or under reflux. arkat-usa.orgresearchgate.net This method has been found to be more effective for tertiary amides than traditional aqueous hydrolysis. arkat-usa.org The rate of alkaline hydrolysis of amides is influenced by a combination of polar, steric, and hyperconjugative factors of the substituents. publish.csiro.au

Transamidation, the reaction of an amide with an amine to form a new amide, is a valuable transformation for creating peptide bonds and other amide-containing structures. This reaction is often challenging due to the low reactivity of the starting amide. Research on N-acyl-glutarimides has demonstrated that metal-free transamidation with various amines can be achieved under mild conditions. rsc.org The reactivity in these systems is attributed to the weakened amidic resonance from a twisted amide bond. rsc.org While not directly studied on this compound, these principles suggest that transamidation could be a feasible, albeit potentially challenging, reaction pathway.

N-Functionalization and Derivatization Pathways of this compound

The N-phenylacetamide moiety offers pathways for further functionalization. One notable reaction is the directed C-H activation of the N-aryl group. For instance, iridium(III)-catalyzed C-H alkynylation has been shown to occur at the ortho position of the aniline (B41778) moiety in N-aryl phenylacetamides. acs.org This reaction demonstrates that the anilide group can direct functionalization over other potential sites. acs.org

Another derivatization approach involves the amide nitrogen acting as a nucleophile, although its nucleophilicity is low. More commonly, the entire amide-containing fragment can be incorporated into larger structures. For example, N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized efficiently via click chemistry, showcasing a method to link this scaffold to other molecular fragments. nih.gov Additionally, amides can undergo nucleophilic addition to haloalkynes under transition-metal-free conditions to form (Z)-β-halovinyl amides, which are versatile synthetic intermediates. nih.gov

Reactivity at the Ketone Moiety of this compound

The ketone group in this compound is a methyl ketone, which exhibits characteristic reactivity, including nucleophilic additions to the carbonyl group, condensation reactions, and functionalization at the adjacent α-carbon.

Nucleophilic Additions to the Carbonyl Group of this compound

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.com This nucleophilic addition is a fundamental reaction for forming new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the ketone to form tertiary alcohols after acidic workup.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, yielding N-(2-hydroxypropyl)-N-phenylacetamide. youtube.com

Cyanide: The addition of cyanide (e.g., from HCN or NaCN) forms a cyanohydrin.

Nitrogen Nucleophiles: Primary amines react to form imines, while secondary amines can form enamines. youtube.com

Oxygen Nucleophiles: Alcohols add to the ketone to form hemiketals and, under acidic conditions with removal of water, ketals. This reaction is often used to protect the ketone functionality. youtube.com

The reactivity of the ketone carbonyl can be compared to that of the amide carbonyl within the same molecule. Generally, ketones are more reactive towards nucleophiles than amides. Studies on strained, twisted lactams (cyclic amides) have shown that as the amide bond becomes more distorted from planarity, its reactivity begins to resemble that of a ketone. nih.gov This highlights the inherent reactivity difference between the planar amide and the ketone in this compound.

Condensation and Cyclization Reactions Involving the Ketone of this compound

As a β-amidoketone, this compound is a prime substrate for intramolecular cyclization reactions where the amide oxygen acts as an internal nucleophile. A significant example is the iodoarene-catalyzed cyclization to form substituted 2-oxazolines. beilstein-journals.orgnih.gov This reaction typically proceeds in the presence of an iodoarene precatalyst (like 2-iodoanisole), an oxidant (such as m-chloroperbenzoic acid, m-CPBA), and an acid (like p-toluenesulfonic acid, p-TsOH) in a solvent like acetonitrile (B52724). beilstein-journals.orghud.ac.uk

The proposed mechanism involves the formation of a hypervalent iodine(III)-enolate, followed by intramolecular attack by the amide oxygen and subsequent release of the iodoarene catalyst. hud.ac.uk This method is efficient and tolerates a variety of substituents on both the aromatic ring of the amide and the ketone portion. beilstein-journals.org

| Substrate (β-Amidoketone) | Product (2-Oxazoline) | Yield (%) |

|---|---|---|

| This compound | 5-methyl-2-phenyloxazole | Data not specifically reported, but analogous reactions are high-yielding. |

| N-(2-oxo-2-phenylethyl)benzamide | 2,5-diphenyloxazole | 91 |

| N-(2-oxobutyl)benzamide | 5-ethyl-2-phenyloxazole | 85 |

| N-(1-methyl-2-oxopropyl)benzamide | 4,5-dimethyl-2-phenyloxazole | 81 |

| N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide | 5-(4-methoxyphenyl)-2-phenyloxazole | 88 |

Alpha-Functionalization Reactions of this compound

The methylene (B1212753) group adjacent to the ketone carbonyl (the α-position) is activated and can be functionalized through various reactions. The protons on this carbon are acidic and can be removed by a base to form an enolate ion, which is a key nucleophilic intermediate.

Strategies for α-functionalization include:

Halogenation: In the presence of acid or base, the ketone can react with halogens (Cl₂, Br₂, I₂) to form an α-halo ketone.

Alkylation: The enolate can be alkylated with alkyl halides.

Amination: Direct α-amination of ketones can be achieved using reagents like azodicarboxylates or through copper-catalyzed reactions with amines. organic-chemistry.org

Oxidative Functionalization: An umpolung strategy, reversing the normal polarity of the α-position, allows for the introduction of heteroatom nucleophiles. acs.org This can be mediated by hypervalent iodine reagents, which make the α-carbon electrophilic and susceptible to attack by oxygen, nitrogen, or sulfur nucleophiles. acs.org This approach provides a powerful method for constructing C-O, C-N, and C-S bonds at the α-position. springernature.com

For this compound, these methods would lead to the introduction of a substituent at the C1 position of the propanone chain, providing a route to a wide array of functionalized derivatives.

Reactivity of the Phenyl Ring in this compound

The N-acetyl group significantly influences the reactivity of the phenyl ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, thereby activating the ring towards electrophilic attack. However, this delocalization is in competition with resonance involving the carbonyl group of the acetamido moiety. This competition renders the acetamido group a less potent activator than a simple amino group. brainly.com Nevertheless, the N-(2-oxopropyl)-N-acetamido group is an ortho, para-directing substituent. brainly.commasterorganicchemistry.com

Electrophilic aromatic substitution reactions on this compound are expected to yield a mixture of ortho and para substituted products, with the para isomer often being the major product due to reduced steric hindrance. reddit.commasterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product (Predicted) | Minor Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | N-(4-nitro-2-oxopropyl)-N-phenylacetamide | N-(2-nitro-2-oxopropyl)-N-phenylacetamide |

| Bromination | Br₂, FeBr₃ | N-(4-bromo-2-oxopropyl)-N-phenylacetamide | N-(2-bromo-2-oxopropyl)-N-phenylacetamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(4-acetyl-2-oxopropyl)-N-phenylacetamide | N-(2-acetyl-2-oxopropyl)-N-phenylacetamide |

The regioselectivity of these reactions is a consequence of the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. For ortho and para attack, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the acetamido group, providing significant stabilization. libretexts.org

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The acetamido group in N-phenylacetamide derivatives can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. organic-chemistry.orguwindsor.cabaranlab.org This generates a lithiated intermediate that can then react with various electrophiles to afford exclusively ortho-substituted products. wikipedia.orgorganic-chemistry.org

For this compound, the N-acetyl group is expected to direct lithiation to the ortho position. The resulting organolithium species can be trapped by a range of electrophiles, leading to a variety of ortho-functionalized derivatives that are not readily accessible through classical electrophilic aromatic substitution.

Table 2: Predicted Products of Directed ortho-Metalation of this compound followed by Electrophilic Quench

| Step 1: Metalation Reagent | Step 2: Electrophile | Predicted Product |

| s-BuLi, TMEDA | D₂O | N-(2-deuterio-2-oxopropyl)-N-phenylacetamide |

| s-BuLi, TMEDA | I₂ | N-(2-iodo-2-oxopropyl)-N-phenylacetamide |

| s-BuLi, TMEDA | (CH₃)₃SiCl | N-(2-(trimethylsilyl)-2-oxopropyl)-N-phenylacetamide |

| s-BuLi, TMEDA | CO₂ then H₃O⁺ | 2-(N-(2-oxopropyl)acetamido)benzoic acid |

The efficiency of the directed metalation can be influenced by factors such as the choice of base, solvent, and temperature. uwindsor.ca

Investigating Reaction Kinetics and Elucidating Mechanisms of this compound Transformations

The this compound molecule is a key precursor for the Fischer indole (B1671886) synthesis, a classic and widely used method for the preparation of indoles. nih.govrsc.org This reaction involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone. nih.govwikipedia.org In the case of this compound, it can be considered a masked form of the corresponding phenylhydrazone of acetone.

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through the following key steps: nih.govwikipedia.org

Formation of the phenylhydrazone (if not starting from it directly).

Tautomerization to the enamine form.

A youtube.comyoutube.com-sigmatropic rearrangement (the key bond-forming step).

Loss of ammonia (B1221849) and rearomatization to form the indole ring.

The kinetics of the Fischer indole synthesis are influenced by several factors, including the nature and concentration of the acid catalyst, the temperature, and the electronic and steric properties of the substituents on both the phenylhydrazine (B124118) and the carbonyl component. rsc.org For this compound, the presence of substituents on the phenyl ring would alter the electron density of the aniline nitrogen, thereby affecting the rate of the key sigmatropic rearrangement. Electron-donating groups on the phenyl ring are generally found to accelerate the reaction, while electron-withdrawing groups retard it. youtube.com

Computational studies have provided deeper insights into the reaction mechanism, suggesting that for certain substrates, competing pathways such as heterolytic N-N bond cleavage can occur, leading to failure of the indolization. nih.gov The success of the Fischer indole synthesis is highly dependent on the stability of the intermediates and the relative activation barriers of the desired youtube.comyoutube.com-sigmatropic rearrangement versus competing side reactions.

While specific kinetic data for the transformation of this compound into 2-methylindole (B41428) is not available in the surveyed literature, the general principles of the Fischer indole synthesis provide a solid framework for understanding its mechanistic pathway.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Public Scientific Databases

A comprehensive search of public scientific literature and chemical databases for detailed spectroscopic and structural characterization data on the chemical compound this compound has yielded no specific experimental results. Despite a thorough investigation for nuclear magnetic resonance (NMR), vibrational spectroscopy (infrared and Raman), and mass spectrometry data, no dedicated studies detailing the analytical properties of this specific molecule could be located.

The inquiry sought to build a detailed profile of this compound, focusing on advanced characterization methodologies. The intended structure of this analysis was to include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D and 2D NMR assignments and dynamic NMR studies to understand its conformational dynamics.

Vibrational Spectroscopy (Infrared and Raman): Correlation of characteristic vibrational modes with its structural features.

Mass Spectrometry (MS): High-resolution mass spectrometry and analysis of its fragmentation pathways.

While general principles of these analytical techniques are well-established for related compounds, such as N-phenylacetamide and other N-acyl anilines, specific data including chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios for this compound are not available in the public domain.

Information on a structurally similar isomer, N-(3-oxopropyl)-N-phenylacetamide, can be found in databases like PubChem. However, this does not substitute for the specific data required for the 2-oxo isomer. The absence of information suggests that this compound may be a novel compound, one that has not been synthesized, or one whose characterization data has not been published in accessible scientific literature.

Further research, including potential chemical synthesis and subsequent spectroscopic analysis, would be required to generate the data necessary to fulfill the detailed structural and dynamic investigation as outlined. Without such primary research, a scientifically accurate and detailed article on the advanced spectroscopic and structural characterization of this compound cannot be produced.

Advanced Spectroscopic and Structural Characterization Methodologies for N 2 Oxopropyl N Phenylacetamide

X-ray Crystallography for Solid-State Structural Elucidation of N-(2-oxopropyl)-N-phenylacetamide

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would yield a wealth of structural information. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the atomic positions can be determined with high precision.

The expected data from such an analysis would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal lattice), and the precise coordinates of each atom. This allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule, providing a complete picture of its conformation in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| Formula Weight | 191.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray crystallographic experiment. Actual values would be determined experimentally.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a material. In the case of this compound, several types of interactions would be anticipated.

The presence of a carbonyl group and an amide linkage suggests the potential for hydrogen bonding, although the N-phenylacetamide moiety lacks a traditional N-H donor. However, weaker C-H···O hydrogen bonds are highly probable, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule.

Chiroptical Spectroscopic Methods for Enantiopure this compound Derivatives

Should this compound or its derivatives be resolved into their individual enantiomers, chiroptical spectroscopic techniques would be indispensable for their characterization. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

The primary techniques include:

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum provides information about the stereochemistry of the molecule, particularly the conformation of chiral centers and the presence of chromophores in a chiral environment.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule.

For enantiopure derivatives of this compound, these techniques would be crucial for confirming enantiomeric purity and for assigning the absolute configuration of the chiral centers. The data obtained would be essential for applications where stereochemistry is critical.

Theoretical and Computational Investigations of N 2 Oxopropyl N Phenylacetamide

Quantum Chemical Studies on N-(2-oxopropyl)-N-phenylacetamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure, Bonding, and Reactivity Descriptors of this compound

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Key parameters that would be calculated include molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), the HOMO-LUMO energy gap, and the electrostatic potential mapped onto the electron density surface. These calculations would help in identifying the most nucleophilic and electrophilic sites within the molecule.

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, softness, and the Fukui function, would offer quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: This table is illustrative as specific data is not available in the literature.)

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Chemical Hardness | 2.65 eV | Measures resistance to change in electron distribution. |

Prediction of Spectroscopic Parameters for this compound

Quantum chemical methods are powerful tools for predicting spectroscopic data, which can then be used to aid in the experimental characterization of a compound. For this compound, theoretical calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies and NMR chemical shifts for the most stable conformers could be compared with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of a molecule over time, especially in a condensed phase like a solution.

Solvation Effects and Intermolecular Interactions of this compound

MD simulations would be instrumental in studying how this compound interacts with different solvent molecules. By simulating the compound in explicit solvent environments (e.g., water, ethanol), one could analyze the formation of hydrogen bonds and other non-covalent interactions. The radial distribution function (RDF) would provide a detailed picture of the solvation shell around different parts of the molecule, such as the carbonyl oxygen atoms and the phenyl ring.

Table 2: Potential Intermolecular Interactions of this compound (Note: This table is illustrative as specific data is not available in the literature.)

| Interacting Group | Potential H-bond Partner (in Water) | Type of Interaction |

|---|---|---|

| Acetamide (B32628) Carbonyl Oxygen | Water Hydrogen | Hydrogen Bond Acceptor |

| Oxopropyl Carbonyl Oxygen | Water Hydrogen | Hydrogen Bond Acceptor |

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis or its potential decomposition pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing a deeper understanding of the chemical transformations the molecule can undergo.

Applications of Chemoinformatics and Machine Learning in this compound Research

While specific chemoinformatic and machine learning studies focused exclusively on this compound are not prevalent in publicly accessible literature, the application of these computational tools offers vast potential for accelerating research and understanding the compound's behavior. These in silico techniques are integral to modern chemical and drug discovery, enabling the prediction of properties and activities, thereby guiding experimental work. longdom.orgazolifesciences.com

Chemoinformatics provides a framework for managing and analyzing chemical data. For a compound like this compound, this would involve the use of chemical databases and computational tools to predict its physicochemical properties, assess its structural similarity to other compounds with known activities, and identify potential biological targets. longdom.org Methods like virtual screening, which can be either ligand-based or structure-based, allow for the rapid computational assessment of large compound libraries to prioritize molecules for further testing. wikipedia.orgacs.orgnih.gov Ligand-based approaches could identify compounds structurally similar to this compound, while structure-based methods like molecular docking could predict its binding affinity to specific protein targets. nih.govnih.gov

Machine learning, a subset of artificial intelligence, leverages algorithms to build predictive models from data. mdpi.com In the context of this compound, machine learning models could be developed to forecast a wide range of characteristics, significantly reducing the time and cost associated with laboratory experiments. iapchem.orgnih.gov

A primary application of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net If a set of molecules structurally related to this compound with known biological activities were available, a QSAR model could be trained to correlate molecular descriptors (numerical representations of chemical structure) with that activity. nih.gov This model could then predict the activity of this compound or newly designed analogs, guiding the synthesis of more potent compounds. researchgate.netresearchgate.net

Furthermore, machine learning is increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. iapchem.orgnih.govnih.gov Predicting ADMET profiles early in the research process is crucial for identifying compounds with drug-like potential and avoiding late-stage failures. iapchem.orgnih.gov For this compound, machine learning models could predict properties such as its solubility, permeability, metabolic stability, and potential toxicities. iapchem.orgfrontiersin.orgbiorxiv.org

The following table illustrates the type of data that could be generated for this compound through various chemoinformatic and machine learning predictive models. It is important to note that this data is hypothetical and for illustrative purposes only , as specific published research applying these models to this compound is not available.

| Predicted Property | Computational Method | Hypothetical Predicted Value | Significance in Research |

| Molecular Weight | Molecular Formula Calculation | 191.22 g/mol | A fundamental property influencing many physical and biological characteristics. |

| LogP (Octanol-Water Partition Coefficient) | QSAR / Machine Learning Model | 1.5 | Indicates the lipophilicity of the compound, affecting its absorption and distribution. medium.com |

| Topological Polar Surface Area (TPSA) | Molecular Graph Analysis | 49.6 Ų | Relates to a molecule's hydrogen bonding capacity and is often correlated with cell permeability. |

| Aqueous Solubility | Machine Learning Regression Model | -2.8 (log(mol/L)) | Predicts how well the compound dissolves in water, a key factor for biological and formulation studies. iapchem.orgnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Machine Learning Classification Model | Low | Predicts the likelihood of the compound crossing into the central nervous system. |

| CYP450 2D6 Inhibition | Machine Learning Classification Model | Non-inhibitor | Predicts potential for drug-drug interactions by assessing inhibition of a major drug-metabolizing enzyme. iapchem.orgnih.govnih.gov |

| hERG Inhibition | QSAR / Docking | Low Risk | Assesses the potential for cardiotoxicity, a critical safety endpoint. |

| Predicted Biological Target | Reverse Docking / Virtual Screening | e.g., Cyclooxygenase-2 (COX-2) | Suggests potential protein targets based on binding affinity scores, guiding experimental validation. wikipedia.orgnih.govnih.gov |

The successful application of these computational methods relies on the quality and size of the datasets used for training the models and the rigorous validation of the models' predictive power. acs.org For a compound like this compound, building a dedicated research program leveraging chemoinformatics and machine learning would involve systematically generating experimental data to train and refine predictive models, ultimately accelerating the discovery and development process. researchgate.net

Applications of N 2 Oxopropyl N Phenylacetamide in Chemical Synthesis and Materials Science

N-(2-oxopropyl)-N-phenylacetamide as a Key Intermediate in Organic Synthesis

The structure of this compound, featuring a reactive ketone and a tertiary amide, positions it as a versatile building block in the synthesis of more complex chemical entities.

Utility in the Construction of Complex Molecules

The presence of the 2-oxopropyl group offers a reactive handle for a variety of chemical transformations. The ketone functionality can undergo nucleophilic addition, condensation reactions, and reductions, allowing for the introduction of diverse molecular fragments. For instance, Grignard reagents or organolithium compounds could react with the ketone to form tertiary alcohols, extending the carbon skeleton. Furthermore, the adjacent methylene (B1212753) group is activated by both the ketone and the N-phenylacetamide moiety, making it susceptible to deprotonation and subsequent alkylation or acylation, thereby enabling the construction of more elaborate molecular frameworks.

Precursor for Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a prime candidate for the synthesis of various heterocyclic systems. The 1,3-relationship between the ketone and the amide nitrogen allows for intramolecular cyclization reactions. For example, under acidic or basic conditions, the compound could potentially cyclize to form derivatives of 1,4-dihydropyridines or other nitrogen-containing heterocycles. Moreover, condensation reactions with binucleophilic reagents, such as hydrazines or hydroxylamine, could lead to the formation of pyrazoles or isoxazoles, respectively. These heterocyclic scaffolds are prevalent in a wide array of biologically active molecules and functional materials.

Role of this compound in Ligand and Catalyst Development

The presence of both oxygen and nitrogen atoms with lone pairs of electrons in this compound suggests its potential to act as a chelating ligand for various metal ions.

Coordination Chemistry and Metal Chelation Properties of this compound

The ketone and amide oxygen atoms can act as coordination sites for metal ions. This bidentate chelation can lead to the formation of stable metal complexes. The stability and properties of these complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The phenyl group on the nitrogen atom can also influence the electronic properties and steric environment of the coordination sphere.

Table 1: Potential Coordination Modes of this compound

| Coordination Site 1 | Coordination Site 2 | Potential Metal Ions | Resulting Chelate Ring Size |

| Ketone Oxygen | Amide Oxygen | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | 6-membered |

| Ketone Oxygen | Phenyl Pi-system | Early transition metals | Variable |

Development of this compound-Derived Catalysts

Metal complexes of this compound could exhibit catalytic activity. By carefully selecting the metal center and modifying the ligand structure, it may be possible to design catalysts for a range of organic transformations. For example, chiral derivatives of this ligand, prepared from chiral starting materials, could be used in asymmetric catalysis. The steric and electronic properties of the N-phenyl group can be tuned by introducing substituents on the phenyl ring, which would in turn influence the selectivity and activity of the resulting catalyst.

This compound in Functional Materials and Supramolecular Assemblies

The aromatic N-phenyl group in this compound introduces the possibility of π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures. These non-covalent interactions, along with potential hydrogen bonding involving the amide group in derivatives, can direct the self-assembly of the molecules into larger, well-defined architectures such as films, gels, or liquid crystals. The properties of these materials would be dictated by the molecular arrangement and the intermolecular forces. By modifying the substituents on the phenyl ring, it is possible to tune the properties of these supramolecular assemblies for applications in areas such as organic electronics or sensor technology.

Information on "this compound" is Not Available in Publicly Accessible Sources

Following a comprehensive and diligent search of publicly available scientific and technical literature, it has been determined that there is no specific information regarding the applications of the chemical compound This compound in the requested areas of chemical synthesis, materials science, and advanced analytical methodologies.

The searches were conducted using various terminologies and in combination with related chemical concepts. The results consistently pointed to information about related but structurally distinct compounds, such as N-phenylacetamide (also known as acetanilide), or to general discussions of chemical processes that did not involve the specific compound of interest. For instance, while there is extensive literature on the applications of N-phenylacetamide and its derivatives in various fields, this information does not extend to this compound.

Similarly, searches for its potential role in advanced analytical methodologies were unsuccessful. There is no indication in the available literature that this compound is utilized as a derivatization reagent to enhance chromatographic analysis or that it has been developed as a reference standard for analytical characterization.

Therefore, due to the lack of available data on this compound in the specified contexts, it is not possible to generate the requested article with scientifically accurate and verifiable content. The compound does not appear to be a subject of significant research or application in the outlined areas based on the accessible information.

Advanced Analytical Methodologies for Detection and Quantification of N 2 Oxopropyl N Phenylacetamide in Non Biological Matrices

Chromatographic Separation Techniques for N-(2-oxopropyl)-N-phenylacetamide

Chromatographic techniques are fundamental in the analytical workflow for this compound, providing the necessary separation from matrix interferences and other compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical and chemical compounds. For a compound like this compound, a reverse-phase (RP) HPLC method would be the most common starting point. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Method development for this compound would involve the optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. This includes the selection of an appropriate column, mobile phase composition, and detector settings. A C18 or C8 column would likely be suitable for the separation. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The addition of a small amount of acid, like formic acid or phosphoric acid, can improve peak shape for amide-containing compounds. For instance, in the analysis of a similar compound, N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, a mobile phase of acetonitrile, water, and phosphoric acid was utilized. sielc.com For mass spectrometry compatibility, phosphoric acid would be replaced with a volatile acid like formic acid. sielc.com

Detection is commonly performed using a UV detector, as the phenyl group in this compound would exhibit significant UV absorbance. The selection of the detection wavelength would be optimized to maximize sensitivity.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (gradient) | Allows for the elution of a range of compounds with varying polarities. |

| Acid Modifier | 0.1% Formic Acid | Improves peak shape and is compatible with mass spectrometry. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the selection of the optimal wavelength and purity assessment. |

| Detection Wavelength | ~254 nm | A common wavelength for aromatic compounds. |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself may have limited volatility due to its molecular weight and polar functional groups. Therefore, derivatization might be necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Common derivatization reagents for compounds containing amide and ketone functionalities include silylating agents (e.g., BSTFA, TMCS) or acylating agents. The goal of derivatization is to replace active hydrogens, thereby reducing polarity and increasing volatility.

The GC system would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. The choice of detector is crucial, with a Flame Ionization Detector (FID) being a good universal detector for organic compounds. For higher sensitivity and specificity, a Nitrogen-Phosphorus Detector (NPD) could be employed, as it is selective for nitrogen-containing compounds.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a significant enhancement in analytical capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. Following HPLC separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) would be the most probable ionization technique for this compound, likely operating in positive ion mode to generate the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to develop highly selective and sensitive quantification methods using Multiple Reaction Monitoring (MRM). In the analysis of related N-oxide metabolites, LC-MS/MS has been shown to be a robust and sensitive method. researchgate.net For instance, a method for propiverine (B1210425) and its N-oxide metabolite achieved a lower limit of quantitation of 2 ng/mL in plasma. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) would be employed for the analysis of the volatile derivatives of this compound. Following GC separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI produces a characteristic fragmentation pattern that can be used for definitive identification by comparing the obtained mass spectrum with a library of known spectra or by interpretation of the fragmentation pattern. Isotope-dilution tandem-mass spectrometry with GC-MS has been successfully used for the ultra-sensitive quantification of N-Phenyl-2-naphthylamine, a structurally related compound. nih.gov

Capillary Electrophoresis (CE) in the Analysis of this compound

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of analytes in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the CE mode of choice. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient.

The development of a MEKC method would involve optimizing the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the pH of the background electrolyte, and the applied voltage. Detection is typically performed using a UV detector integrated into the CE instrument. While not as common as HPLC or GC, CE can offer high separation efficiency and very low sample consumption.

Electrochemical and Spectrophotometric Detection Methods for this compound

While chromatographic methods are generally preferred for their separation capabilities, electrochemical and spectrophotometric methods can be employed for detection, often in conjunction with separation techniques.

Spectrophotometric Detection: UV-Visible spectrophotometry is the basis for the most common detection method in HPLC (the UV detector). A standalone spectrophotometric method for the quantification of this compound would be less common for complex samples due to a lack of selectivity. However, for relatively pure samples, a quantitative analysis could be performed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on Beer's law.

Sample Preparation and Matrix Effects in the Analysis of this compound

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, particularly in complex non-biological matrices. The primary goals of sample preparation are to remove interfering components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A sorbent material is chosen that retains the analyte of interest while allowing interfering compounds to pass through, or vice versa. For this compound, a reverse-phase sorbent (e.g., C18) could be used.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. An appropriate organic solvent would be selected to extract this compound from an aqueous matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is widely used in pesticide residue analysis but can be adapted for other analytes.

Matrix effects are a significant challenge, especially in LC-MS analysis. These effects arise from co-eluting matrix components that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. To mitigate matrix effects, several strategies can be employed:

Thorough sample cleanup: The use of effective sample preparation techniques like SPE can significantly reduce matrix interferences.

Use of an internal standard: An isotopically labeled version of the analyte is the ideal internal standard as it will co-elute and experience the same matrix effects.

Matrix-matched calibration: Calibration standards are prepared in a sample matrix that is free of the analyte to compensate for matrix effects.

Emerging Research Directions and Future Prospects for N 2 Oxopropyl N Phenylacetamide

Design and Synthesis of Novel N-(2-oxopropyl)-N-phenylacetamide Derivatives with Tailored Properties

The synthesis of this compound and its derivatives can be approached through established methodologies for forming N-substituted acetamides and β-keto amides. A plausible synthetic route involves the acylation of N-phenylacetamide with a suitable derivative of propanoic acid. For instance, the reaction of N-phenylacetamide with 2-oxopropanoyl chloride or a related activated species could yield the target molecule.

The true potential in this area lies in the design and synthesis of novel derivatives with tailored properties. By systematically modifying the aryl ring, the acetyl group, and the propanone side chain, researchers can fine-tune the compound's physicochemical and biological characteristics. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electronic properties of the molecule, which in turn can influence its reactivity and biological activity. ontosight.ainih.gov The synthesis of a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated that substituents on the phenyl ring have a significant effect on the antibacterial activity of the compounds. ontosight.ai

Similarly, modifications to the propanone side chain, such as the introduction of different alkyl or aryl groups at the C1 or C3 positions, could modulate the steric and electronic environment around the β-ketoamide functionality. This could be leveraged to enhance selectivity in chemical reactions or to optimize interactions with biological targets.

Table 1: Potential Structural Modifications and Their Anticipated Effects

| Modification Site | Example Substituents | Anticipated Effects on Properties |

| Phenyl Ring | -NO₂, -Cl, -F, -OCH₃ | Altered electronic properties, potential for enhanced biological activity (e.g., anticancer, antimicrobial), modified reactivity. ontosight.airesearchgate.net |

| Acetyl Group | Substitution of methyl with larger alkyl or aryl groups | Increased lipophilicity, potential for altered metabolic stability. |

| Propanone Chain | Alkylation or arylation at C1 or C3 | Modified steric hindrance, altered acidity of the α-proton, potential for new reaction pathways. |

The synthesis of such derivatives would likely follow established protocols for the formation of N-aryl amides and β-keto amides, such as the condensation of an appropriately substituted aniline (B41778) with a β-keto acid or its derivative.

Harnessing this compound in Unexplored Chemical Transformations

The unique combination of a β-ketoamide and an N-phenylacetamide in a single molecule opens up avenues for a variety of chemical transformations, some of which may be underexplored for this specific scaffold. The presence of an acidic α-proton between the two carbonyl groups makes this position a prime site for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent advances in catalysis offer exciting possibilities. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce various substituents at the α-position. Furthermore, the development of iridium(III)-catalyzed regioselective C-H alkynylation of N-aryl phenylacetamides showcases the potential for direct functionalization of the aromatic ring, a strategy that could be applied to this compound to generate complex derivatives. acs.org

The β-ketoamide moiety is also a versatile precursor for the synthesis of various heterocyclic compounds. researchgate.net Depending on the reaction conditions and the nature of the co-reactants, this compound could be a starting material for the synthesis of novel pyrazoles, isoxazoles, or other heterocyclic systems with potential biological activity. The exploration of domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, could be a particularly fruitful area of investigation. For example, a domino fragmentation of an intermediate derived from the reaction of a β-enamino amide with an amino acid has been shown to produce functionalized β-keto amides. researchgate.net

Table 2: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Reagents and Conditions | Potential Products |

| α-Functionalization | Alkyl halides, aryl halides with a suitable catalyst | α-Substituted derivatives |

| Heterocycle Synthesis | Hydrazines, hydroxylamine, etc. | Pyrazoles, isoxazoles, etc. |

| Catalytic C-H Activation | Iridium or Palladium catalysts | Aryl-functionalized derivatives |

| Domino Reactions | Multi-component reaction setups | Complex polycyclic structures |

Integration of this compound in Interdisciplinary Chemical Research

The structural motifs present in this compound suggest a range of potential applications in various interdisciplinary fields, most notably in medicinal chemistry and materials science.

In medicinal chemistry , acetamide (B32628) derivatives are a common feature in a wide array of therapeutic agents. They are known to possess a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netpatsnap.comwikipedia.org The N-phenylacetamide scaffold, in particular, has been explored for the development of novel anticancer agents. researchgate.net The β-ketoamide functionality is also a key pharmacophore in many biologically active molecules, including enzyme inhibitors. Therefore, derivatives of this compound could be designed and synthesized as potential inhibitors of various enzymes, such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

In materials science , acetamide-containing monomers can be used in the synthesis of high-performance polymers like polyamides and polyimides, which are known for their excellent thermal and mechanical properties. ontosight.ai The presence of both amide functionalities in this compound could allow for its use as a cross-linking agent or as a monomer in the synthesis of novel polymers with tailored properties. ontosight.ai The ability of the amide groups to form hydrogen bonds could also be exploited in the design of self-assembling materials and supramolecular structures. For instance, the orientation of acetamide moieties in zinc(II) coordination polymers has been shown to be influenced by the solvent, leading to different structural arrangements. nih.gov

Predictive Modeling and Computational Design for this compound-Based Systems

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. This information can provide insights into its reactivity and potential reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in the context of drug design. acs.orgfrontiersin.org By building mathematical models that correlate the structural features of a series of this compound derivatives with their biological activity, researchers can predict the activity of new, unsynthesized compounds. patsnap.comfrontiersin.org This allows for the rational design of more potent and selective drug candidates. Molecular docking simulations can further elucidate the binding modes of these compounds with their biological targets, providing a structural basis for their activity. patsnap.comwikipedia.orgfrontiersin.org

Table 3: Computational Approaches for the Study of this compound

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies | Molecular geometry, vibrational frequencies, reaction energies |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | IC₅₀ values, binding affinities |

| Molecular Docking | Prediction of binding mode to a biological target | Binding energy, protein-ligand interactions |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the molecule and its complexes | Conformational changes, stability of protein-ligand complexes |

The integration of these computational approaches can significantly accelerate the discovery and development of novel this compound-based systems with desired properties for specific applications. frontiersin.orgresearchgate.nettaylorandfrancis.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-oxopropyl)-N-phenylacetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-phenylacetamide derivatives can react with sodium azide under reflux in a toluene/water solvent system (8:2 ratio) to yield azido intermediates, which may be further functionalized . Optimization includes adjusting reaction time (5–7 hours), stoichiometric ratios (e.g., 1:1.5 substrate-to-reagent), and solvent polarity. Post-reaction purification via crystallization (ethanol) or extraction (ethyl acetate) improves yield .

Q. How should researchers monitor reaction progress and purify this compound during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is recommended to monitor reaction progression . For purification, solid products are crystallized from ethanol, while liquid products require extraction (3×20 mL ethyl acetate), drying over Na₂SO₄, and solvent evaporation under reduced pressure . Safety protocols, such as using fume hoods and personal protective equipment (PPE), are critical when handling reactive intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent placement and backbone structure. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) . High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve structural analogs of this compound using advanced chromatographic methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can differentiate structural analogs like acetyl fentanyl by comparing retention times and fragmentation patterns . For isomers, chiral columns (e.g., amylose-based) or ion mobility spectrometry (IMS) improve resolution .

Q. What strategies are employed to synthesize novel derivatives of this compound for probing structure-activity relationships (SAR)?

- Methodological Answer : Introducing substituents at the phenyl or oxopropyl groups via Ullmann coupling or Buchwald-Hartwig amination enables SAR studies . For example, benzimidazole-2-yl derivatives are synthesized by reacting acetamide intermediates with aniline under reflux (100°C, 4 hours) . Computational modeling (e.g., molecular docking) guides rational design of derivatives targeting specific receptors (e.g., TRPM4 channels) .

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro: Prostate cancer cell lines (e.g., PC-3) are used to assess anti-proliferative activity via MTT assays. TRPM4 inhibition is evaluated using patch-clamp electrophysiology .

- In vivo: Rodent models (e.g., mice) test analgesic efficacy via tail-flick tests, while toxicity is assessed through LD₅₀ studies and histopathological analysis of organs (e.g., liver, kidneys) .

Q. How can researchers address discrepancies in pharmacological data between this compound and its structural analogs?

- Methodological Answer : Contradictions in μ-opioid receptor binding affinity or toxicity profiles (e.g., LD₅₀ variations) require comparative studies using standardized assays (e.g., competitive radioligand binding) . Meta-analyses of pharmacokinetic parameters (e.g., half-life, bioavailability) and species-specific metabolic pathways (e.g., cytochrome P450 isoforms) clarify interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.